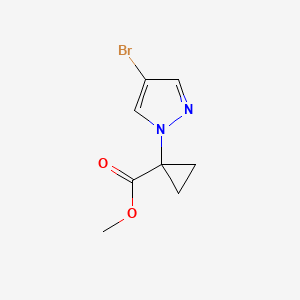![molecular formula C8H8N4O2 B6298797 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate CAS No. 2306272-96-6](/img/structure/B6298797.png)
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C8H8N4O2. It is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, making it a valuable scaffold in drug discovery and development .
Mechanism of Action
Target of Action
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing cells from entering the S phase from the G1 phase, and hindering the progression of the S phase
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . CDK2 is essential for the initiation and progression of DNA replication during the S phase of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The primary result of the compound’s action is the significant inhibition of cell proliferation . It has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within cells , leading to programmed cell death.
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyrimidines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazolopyrimidines have shown significant inhibitory activities against certain cell lines
Molecular Mechanism
Some pyrazolopyrimidines have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates . One common method includes the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization with formamide under reflux conditions . Another approach involves the use of diethyl malonate and acetophenone in the presence of a base, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. One-pot multicomponent reactions under microwave irradiation or solvent-free conditions are preferred for their efficiency and reduced waste generation . These methods not only enhance the yield but also reduce the reaction time significantly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of pyrazolo[3,4-d]pyrimidine oxides.
Reduction: Formation of dihydropyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Formation of halogenated pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-b]pyridine: Known for its kinase inhibitory properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with modifications at different positions on the ring system.
Uniqueness
Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate stands out due to its unique combination of a pyrazole and pyrimidine ring, which provides a versatile scaffold for drug design . Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAZRCHRCYPFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=NC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


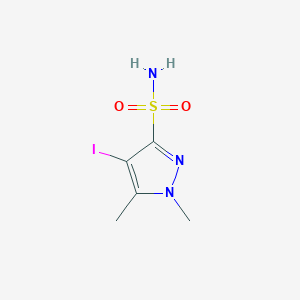
![tert-butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalic acid](/img/structure/B6298730.png)
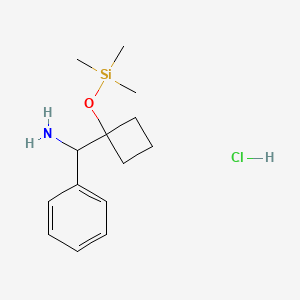
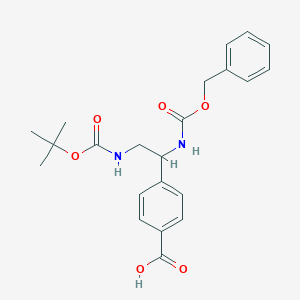
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6298743.png)
![Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B6298760.png)



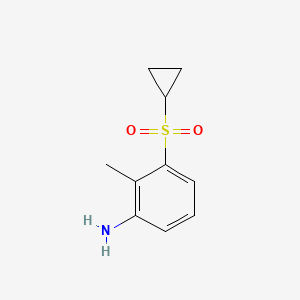
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B6298793.png)
